Epiglobulol
Overview
Description
Epiglobulol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is a stereoisomer of globulol and is found in various essential oils, including those from eucalyptus and other plants . This compound is known for its antibacterial and antifungal properties, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
Epiglobulol, a sesquiterpenoid , has been found to inhibit the recombinant human UDP-glucuronosyltransferase (UGT) 2B7 . UGT2B7 is an enzyme involved in the metabolism and elimination of potentially harmful compounds, including drugs and endogenous substances .
Mode of Action
It is known that this compound can inhibit the activity of ugt2b7 , which may lead to changes in the metabolism and elimination of certain substances in the body.
Biochemical Pathways
This compound is thought to be involved in the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis and plays a key role in generating NADPH and pentoses (5-carbon sugars). NADPH is used in reductive biosynthesis reactions within cells, and pentoses are essential for the synthesis of nucleotides .
Pharmacokinetics
Understanding these properties is crucial for predicting the bioavailability of the compound
Result of Action
It has been reported to show antibacterial activities and can strongly inhibit the growth of foodborne microorganisms . This suggests that this compound may have potential applications in the treatment of bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the individual’s diet, lifestyle, and exposure to other environmental contaminants can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epiglobulol can be synthesized through a stereodivergent gold(I)-catalyzed reaction, which establishes multiple stereogenic centers from a single precursor . The synthesis involves the use of (E,E)-farnesol as a starting material, which undergoes a cascade reaction to form the tricyclic aromadendrane core . This method is notable for its efficiency, completing the synthesis in only seven steps with an overall yield of 12-17% .
Industrial Production Methods:
Properties
IUPAC Name |
(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPYQRXGNDJFU-RWXDJMAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88728-58-9 | |
Record name | Epiglobulol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088728589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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